3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-prop-2-ynylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-2-14-22-19-11-7-6-10-18(19)21(25,20(22)24)15-17(23)13-12-16-8-4-3-5-9-16/h1,3-13,25H,14-15H2/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXMVYAWQSEKD-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. The starting materials might include indole derivatives, phenylacetic acid, and propargyl bromide. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with phenylacetic acid under acidic or basic conditions.
Alkylation: Introducing the propynyl group using propargyl bromide in the presence of a base.
Oxidation: Forming the oxo group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMSO, KMnO4.
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural Analogues of 3-Substituted Oxindoles
The following compounds share the oxindole core but differ in substituents at positions 1 and 3, leading to variations in properties and applications:
Biological Activity
3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one, also known by its CAS number 356081-69-1, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.
- Molecular Formula : C19H15NO4
- Molar Mass : 321.33 g/mol
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that they were effective against various strains of bacteria and fungi. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.
| Compound | Activity Against | Reference |
|---|---|---|
| 3-Hydroxy Indole Derivatives | MRSA, E. coli, Candida spp. | |
| 2-Benzoylindan Derivatives | HeLa, C6 cell lines |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. In one notable study, indole derivatives were tested against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The results indicated that certain derivatives exhibited significant antiproliferative effects.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 10 | High |
| C6 | 15 | Moderate |
These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction or cell cycle arrest.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In a study evaluating the cytotoxic effects on L929 cells, it was found that certain concentrations led to increased cell viability, indicating a potential for selective toxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 87 |
| 12 | 109 |
| 100 | 92 |
These results highlight the compound's ability to enhance metabolic activity at lower concentrations while exhibiting toxicity at higher doses .
Case Studies
- Synthesis and Evaluation : A series of novel indole derivatives were synthesized and evaluated for their biological activity. The most promising candidates demonstrated significant antimicrobial effects and were further analyzed for their cytotoxicity against various cancer cell lines .
- Mechanistic Insights : Studies have suggested that the biological activity of these compounds may be attributed to their ability to modulate gene expression related to biofilm formation and metabolic pathways in microorganisms .
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Researchers must adhere to acute toxicity precautions (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. Ensure proper ventilation and avoid inhalation of dust or vapors .
Q. What synthetic routes are documented for preparing this compound?
While direct synthesis methods for this specific derivative are not detailed in the provided evidence, analogous indol-2-one derivatives are synthesized via condensation reactions, Michael additions, or cyclization strategies. For example, 3-substituted indol-2-ones are often synthesized using palladium-catalyzed cross-coupling or base-mediated alkylation of indole precursors .
Q. How is the structural identity of the compound confirmed post-synthesis?
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and molecular conformation, as demonstrated for structurally similar indol-2-one derivatives (e.g., ethanol solvates resolved at 90 K with mean C–C bond accuracy of 0.002 Å) . Complementary techniques include NMR (¹H/¹³C), HRMS, and IR spectroscopy to validate functional groups and regiochemistry.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of indol-2-one derivatives?
Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, optimization tables in synthesis studies (e.g., 79–95% yields for analogous compounds) highlight the impact of substituent electronic effects and steric hindrance. Systematic Design of Experiments (DoE) approaches, such as varying reaction time or stoichiometry, can identify critical factors .
Q. What strategies enhance the compound’s pharmacological profile through structural modification?
Structure-activity relationship (SAR) studies on indol-2-one analogs reveal that substituents like fluorine or propoxy groups (e.g., in 4-fluorobenzyl derivatives) improve target binding affinity and metabolic stability. Computational docking and MD simulations can predict interactions with biological targets (e.g., kinases or GPCRs) to guide rational design .
Q. How should experimental designs be structured to assess the compound’s binding affinity to biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. For example, studies on thiazolo-triazol-indol-2-one analogs employ competitive binding assays with fluorescent probes to quantify IC₅₀ values. Include positive controls (e.g., known inhibitors) and replicate measurements to ensure statistical robustness .
Q. What analytical methods are suitable for detecting degradation products or impurities?
High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC-MS) is recommended. For instance, impurity profiling of related compounds uses gradient elution (C18 columns) with detection limits <0.1%. Accelerated stability studies (40°C/75% RH for 6 months) can identify hydrolytic or oxidative degradation pathways .
Data Contradiction Analysis
Q. How to address conflicting data on the biological activity of indol-2-one derivatives?
Discrepancies may stem from assay variability (e.g., cell line differences, incubation times) or compound purity. Validate activity using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays). For example, fluorinated analogs showing inconsistent cytotoxicity in MCF-7 vs. HeLa cells necessitate profiling across multiple cancer models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
